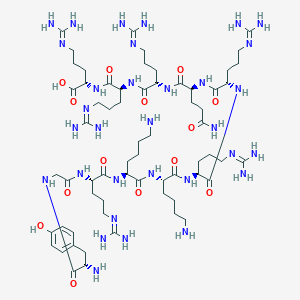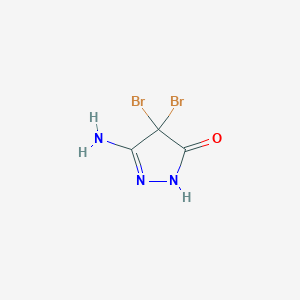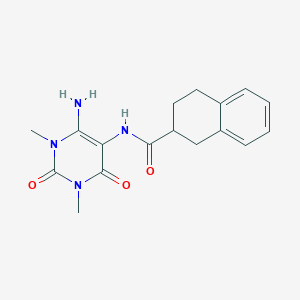
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3', commonly known as "NTA," is a chemical compound that has been used in scientific research for several years. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NTA involves the inhibition of DNA and RNA polymerase activity. NTA binds to the active site of the polymerase enzyme, thus preventing the polymerization of nucleotides into DNA or RNA strands.
Effets Biochimiques Et Physiologiques
NTA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTA has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, NTA has been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NTA in lab experiments is its specificity for inhibiting DNA and RNA polymerase activity. This specificity allows for the precise study of DNA and RNA synthesis and replication. However, one limitation of using NTA is its potential toxicity, as it has been found to induce apoptosis in healthy cells as well as cancer cells.
Orientations Futures
There are several future directions for the study of NTA. One direction is the development of NTA analogs with increased specificity and decreased toxicity. Another direction is the study of NTA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, the study of NTA in other biological systems, such as bacteria and fungi, may provide further insight into its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of NTA involves the reaction of 2-naphthoic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent. The final product is then purified using chromatography. This synthesis method has been used successfully to obtain high yields of pure NTA.
Applications De Recherche Scientifique
NTA has been used in various scientific research applications, including the study of DNA synthesis and replication. It has been found to inhibit the activity of DNA polymerase, an essential enzyme in DNA replication, thus making it a useful tool in the study of DNA synthesis. NTA has also been used in the study of viral replication, as it has been found to inhibit the activity of RNA polymerase, an essential enzyme in viral replication.
Propriétés
Numéro CAS |
166115-77-1 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3 |
Formule moléculaire |
C17H20N4O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,7-9,18H2,1-2H3,(H,19,22) |
Clé InChI |
JSFJUAGPVQRGNI-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N |
Synonymes |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3,4-tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



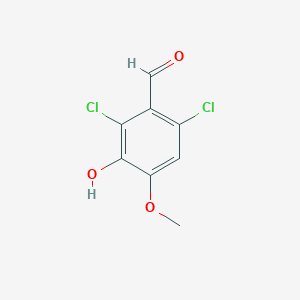
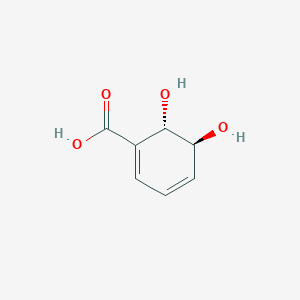
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
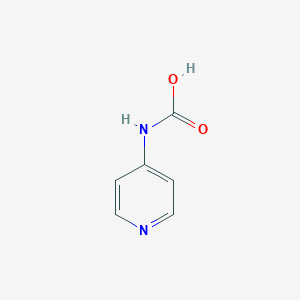
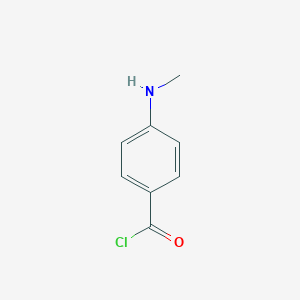
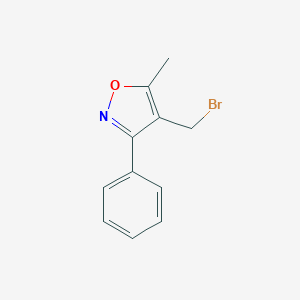
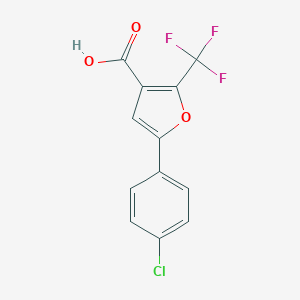

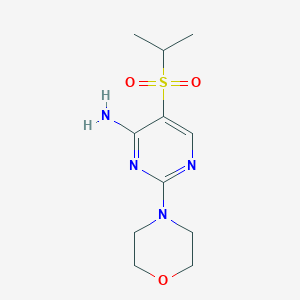
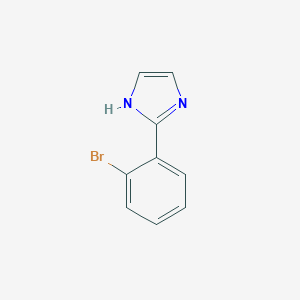
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
